molecular formula C22H16Cl2N2O5 B12030921 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B12030921
M. Wt: 459.3 g/mol
InChI Key: KKZNFHGLYRESOB-BRJLIKDPSA-N
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Description

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including hydroxyphenyl, carbonyl, hydrazinylidene, methoxyphenyl, and dichlorobenzoate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product.

    Esterification: The final step involves the esterification of the product with 2,4-dichlorobenzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It may inhibit key enzymes involved in metabolic pathways.

    Interaction with cellular receptors: It may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    Generation of reactive oxygen species (ROS): It may induce oxidative stress, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate
  • 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate
  • 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,6-dichlorobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O5

Molecular Weight

459.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O5/c1-30-20-10-13(12-25-26-21(28)16-4-2-3-5-18(16)27)6-9-19(20)31-22(29)15-8-7-14(23)11-17(15)24/h2-12,27H,1H3,(H,26,28)/b25-12+

InChI Key

KKZNFHGLYRESOB-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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